REACTION_CXSMILES
|
C([O-])(=O)C.[CH3:5][P:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8].P(=O)([O-])[O-].C([Li])CCC.[S:21]1[CH:25]=[CH:24][CH:23]=[C:22]1[CH2:26][C:27](OC)=[O:28]>O1CCCC1.CCCCCC.C(O)(=O)C>[O:28]=[C:27]([CH2:26][C:22]1[S:21][CH:25]=[CH:24][CH:23]=1)[CH2:5][P:6](=[O:11])([O:9][CH3:10])[O:7][CH3:8]
|
Name
|
|
Quantity
|
37.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CP(OC)(OC)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])=O
|
Name
|
|
Quantity
|
194 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
23.4 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CC(=O)OC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After an additional 5 minutes stirring at -78°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction temperature less than -70° (20 minutes)
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
After 3.5 hours at -78° the reaction mixture was allowed
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
rotary evaporated to a white gel
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml portions of chloroform (3a) the combined organic extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated (water aspirator) to a crude residue
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CP(OC)(OC)=O)CC=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |